molecular formula C7H6BrNaO2S B15256319 Sodium 3-bromo-5-methylbenzene-1-sulfinate

Sodium 3-bromo-5-methylbenzene-1-sulfinate

Cat. No.: B15256319
M. Wt: 257.08 g/mol
InChI Key: QCVNPQAZDRZIIJ-UHFFFAOYSA-M
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Description

Sodium 3-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S. It is a sodium salt derivative of 3-bromo-5-methylbenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-5-methylbenzene-1-sulfinate typically involves the sulfonation of 3-bromo-5-methylbenzene. This process can be achieved through the reaction of 3-bromo-5-methylbenzene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-bromo-5-methylbenzene-1-sulfinate involves its reactivity as a sulfonate. It can interact with various molecular targets through sulfonation reactions, where the sulfonate group attaches to other molecules. This reactivity is crucial in its role as a precursor in the synthesis of more complex compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium 4-bromobenzenesulfinate

Comparison: Sodium 3-bromo-5-methylbenzene-1-sulfinate is unique due to the presence of both bromine and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other sulfinates. For example, the bromine atom can participate in additional substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;3-bromo-5-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-2-6(8)4-7(3-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

QCVNPQAZDRZIIJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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